molecular formula C11H11NO2 B15310967 Methyl 4-(2-cyanoethyl)benzoate

Methyl 4-(2-cyanoethyl)benzoate

Cat. No.: B15310967
M. Wt: 189.21 g/mol
InChI Key: XERRGOIBNMMMJM-UHFFFAOYSA-N
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Description

Methyl 4-(2-cyanoethyl)benzoate is an organic compound with the molecular formula C11H11NO2. It is a derivative of benzoic acid, where the carboxyl group is esterified with methanol, and a cyanoethyl group is attached to the benzene ring. This compound is used in various chemical reactions and has applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-cyanoethyl)benzoate can be synthesized through several methods. One common method involves the reaction of 4-(2-cyanoethyl)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.

Another method involves the nitration of methyl benzoate followed by a cyanoethylation reaction. This process requires the use of fuming nitric acid and concentrated sulfuric acid for the nitration step, followed by the addition of acrylonitrile for the cyanoethylation step .

Industrial Production Methods

In an industrial setting, the production of this compound often involves large-scale esterification reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-cyanoethyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-(2-cyanoethyl)benzoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the cyano group can yield primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.

Major Products Formed

    Oxidation: 4-(2-cyanoethyl)benzoic acid.

    Reduction: 4-(2-aminoethyl)benzoate.

    Substitution: 4-(2-cyanoethyl)benzoic acid.

Scientific Research Applications

Methyl 4-(2-cyanoethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 4-(2-cyanoethyl)benzoate involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can be metabolized by enzymes to form active intermediates that participate in various biochemical reactions. The cyano group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid .

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Similar structure but lacks the cyanoethyl group.

    Methyl 4-formylbenzoate: Contains a formyl group instead of a cyanoethyl group.

    Ethyl 4-cyanobenzoate: Similar to methyl 4-cyanobenzoate but with an ethyl ester group.

Uniqueness

The combination of these functional groups allows for versatile chemical transformations and the synthesis of a wide range of derivatives .

Properties

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

IUPAC Name

methyl 4-(2-cyanoethyl)benzoate

InChI

InChI=1S/C11H11NO2/c1-14-11(13)10-6-4-9(5-7-10)3-2-8-12/h4-7H,2-3H2,1H3

InChI Key

XERRGOIBNMMMJM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)CCC#N

Origin of Product

United States

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